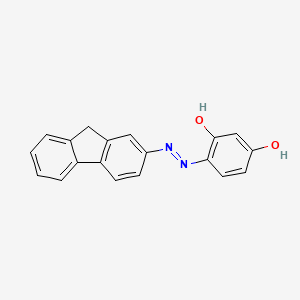

4-(2-Fluorenylazo)resorcinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(9H-fluoren-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2/c22-15-6-8-18(19(23)11-15)21-20-14-5-7-17-13(10-14)9-12-3-1-2-4-16(12)17/h1-8,10-11,22-23H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZSYIWWKUVZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=NC4=C(C=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Fluorenylazo)resorcinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Fluorenylazo)resorcinol, an azo dye with potential applications in various scientific fields. The synthesis is achieved through a well-established two-step process involving the diazotization of 2-aminofluorene followed by an azo coupling reaction with resorcinol. This guide delves into the mechanistic underpinnings of these reactions, emphasizing the critical experimental parameters that govern the yield and purity of the final product. Furthermore, a detailed exposition of the essential analytical techniques for the structural elucidation and characterization of the synthesized compound is presented, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel azo compounds and for professionals in drug development exploring new molecular entities.

Introduction: The Significance of Azo Compounds

Azo compounds, characterized by the presence of a diazene functional group (R-N=N-R'), represent the largest and most versatile class of synthetic organic dyes.[1] Their widespread use stems from their remarkable coloristic properties, straightforward synthesis, and the ability to tune their shades by modifying their chemical structures.[2] The extended π-conjugation system, which includes the azo linkage and aromatic rings, is responsible for their intense color, as it allows for the absorption of light in the visible region of the electromagnetic spectrum.[3] Beyond their traditional applications in the textile, printing, and food industries, azo compounds are gaining increasing attention in high-technology fields such as nonlinear optics, optical data storage, and pharmaceuticals.[2] The specific compound of interest, this compound, incorporates the fluorenyl moiety, a bicyclic aromatic hydrocarbon known for its unique photophysical properties, and a resorcinol unit, a common coupling component in dye synthesis. This combination suggests potential for interesting electronic and biological properties, making it a valuable target for synthesis and characterization.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is accomplished through a sequential two-step process: the diazotization of 2-aminofluorene to form a diazonium salt, followed by the azo coupling of this reactive intermediate with resorcinol.

Step 1: Diazotization of 2-Aminofluorene

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1][4] This reaction is typically carried out in a cold, acidic solution with sodium nitrite.[1] The acid reacts with sodium nitrite to generate nitrous acid (HNO₂), which is the key reagent in this transformation.[5]

Mechanism of Diazotization:

The reaction proceeds through the formation of a nitrosonium ion (NO⁺), a potent electrophile, which then attacks the nucleophilic amino group of the aromatic amine.[1] A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium ion.[1]

Experimental Protocol: Diazotization of 2-Aminofluorene

-

Preparation of the Amine Solution: Dissolve a specific molar equivalent of 2-aminofluorene in a dilute mineral acid, such as hydrochloric acid, in a beaker. The solution should be cooled to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is crucial to prevent the decomposition of the unstable diazonium salt that will be formed.[2][6]

-

Preparation of the Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.

-

Addition of Nitrite: Slowly add the sodium nitrite solution dropwise to the chilled 2-aminofluorene solution. The rate of addition should be carefully controlled to maintain the temperature below 5 °C.[5]

-

Monitoring the Reaction: The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that all the primary amine has been converted.[5] Any excess nitrous acid can be neutralized by the addition of a small amount of urea or sulfamic acid.

The resulting solution contains the 2-fluorenyldiazonium chloride intermediate and is used immediately in the subsequent coupling reaction.

Step 2: Azo Coupling with Resorcinol

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks an electron-rich aromatic compound, known as the coupling component.[2][7] In this synthesis, resorcinol serves as the coupling component. The hydroxyl groups of resorcinol are strong activating groups, making the aromatic ring highly susceptible to electrophilic attack.

Mechanism of Azo Coupling:

The diazonium ion attacks the electron-rich resorcinol ring, typically at the position para to one of the hydroxyl groups, where the steric hindrance is less.[8] The reaction is pH-dependent; for coupling with phenols like resorcinol, the reaction is carried out under mildly alkaline conditions (pH > 7.5).[2] This is because in an alkaline medium, the phenol is deprotonated to form the more strongly activating phenoxide ion.

Experimental Protocol: Azo Coupling

-

Preparation of the Coupling Solution: Dissolve resorcinol in a dilute aqueous solution of sodium hydroxide in a beaker. This will generate the resorcinoxide ion, the active coupling species. The solution should be cooled to 0-5 °C in an ice bath.

-

Coupling Reaction: Slowly add the freshly prepared, cold 2-fluorenyldiazonium chloride solution to the resorcinol solution with vigorous stirring. The addition should be done dropwise to control the reaction temperature and ensure efficient mixing.

-

Precipitation and Isolation: Upon mixing, the this compound dye will precipitate out of the solution, often as a brightly colored solid. The reaction mixture is typically stirred for an additional period to ensure complete reaction.

-

Purification: The crude product is collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Once synthesized and purified, the structure and purity of this compound must be confirmed using a combination of spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for characterizing azo dyes as it provides information about the electronic transitions within the molecule. The extended conjugation in this compound, encompassing the fluorene ring system, the azo bridge, and the resorcinol ring, is expected to result in strong absorption in the visible region of the spectrum, which is responsible for its color.

Expected Spectral Features:

-

π → π* transitions: Intense absorption bands in the UV region (typically 200-400 nm) arising from electronic transitions within the aromatic rings.[3]

-

n → π* transitions: A less intense, longer-wavelength absorption band in the visible region (typically 400-700 nm) associated with the azo group. This band is largely responsible for the perceived color of the dye.[3]

The position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity (solvatochromism) and the pH of the solution.

| Parameter | Expected Observation | Rationale |

| λmax (Visible) | A distinct peak in the 400-700 nm range. | Corresponds to the n → π* transition of the conjugated azo system, determining the color.[3] |

| λmax (UV) | One or more strong peaks in the 250-400 nm range. | Corresponds to π → π* transitions within the fluorene and resorcinol aromatic systems.[9] |

| Solvatochromism | Shift in λmax with change in solvent polarity. | The polarity of the solvent can stabilize the ground or excited state of the dye molecule to different extents. |

| Halochromism | Shift in λmax with change in pH. | Protonation or deprotonation of the hydroxyl groups on the resorcinol ring alters the electronic properties of the chromophore.[10] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound will provide a unique fingerprint of its molecular structure.

Key Characteristic Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Hydroxyl) | 3200-3600 (broad) | Stretching vibration of the hydroxyl groups on the resorcinol ring.[11] |

| C-H (Aromatic) | 3000-3100 | Stretching vibration of the C-H bonds in the aromatic rings. |

| C=C (Aromatic) | 1450-1600 | Stretching vibrations within the aromatic rings.[11] |

| N=N (Azo) | 1400-1450 (often weak) | Stretching vibration of the azo group. This band can sometimes be difficult to distinguish from aromatic C=C stretching. |

| C-O (Phenolic) | 1200-1300 | Stretching vibration of the C-O bond of the phenolic hydroxyl groups. |

| C-H (Aliphatic) | 2850-2960 | Stretching vibrations of the C-H bonds in the methylene bridge of the fluorene moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is a powerful technique for the detailed structural elucidation of organic molecules. It provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex pattern of signals in the downfield region (typically 6.0-9.0 ppm) corresponding to the protons on the fluorene and resorcinol rings. The specific chemical shifts and coupling patterns will depend on the substitution pattern and the electronic environment.

-

Hydroxyl Protons: A broad singlet, the chemical shift of which is dependent on the solvent and concentration. This signal may be exchangeable with D₂O.

-

Methylene Protons: A singlet in the aliphatic region (typically around 3.9 ppm) corresponding to the two protons of the CH₂ group in the fluorene moiety.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the downfield region (typically 100-160 ppm) corresponding to the carbon atoms of the aromatic rings. The carbons attached to the hydroxyl groups and the azo group will have distinct chemical shifts.

-

Methylene Carbon: A signal in the aliphatic region (typically around 37 ppm) for the CH₂ carbon of the fluorene ring.

It is important to note that azo compounds can exist as tautomers (azo-hydrazone tautomerism), especially when a hydroxyl group is present ortho or para to the azo linkage.[12][13] This can lead to the appearance of additional or broadened signals in the NMR spectra. Two-dimensional NMR techniques, such as COSY and HMBC, can be employed for unambiguous assignment of all proton and carbon signals.[12]

Potential Applications and Future Directions

While the specific applications of this compound are not yet extensively documented, its structural features suggest several areas of potential interest. The fluorene unit is known for its high fluorescence quantum yield, which could be imparted to the dye, making it a candidate for fluorescent probes or markers. Furthermore, many azo dyes exhibit biological activity, and the incorporation of the fluorenyl group could lead to novel pharmacological properties. Resorcinol derivatives are also used in various industrial and pharmaceutical applications.[14][15][16]

Future research could focus on:

-

Investigating the photophysical properties: Detailed studies of the absorption, fluorescence, and solvatochromic behavior of the compound.

-

Exploring its biological activity: Screening for potential antimicrobial, anticancer, or enzyme inhibitory activities.

-

Metal-ion sensing: Azo dyes containing chelating groups are often used as colorimetric sensors for metal ions. The hydroxyl groups of the resorcinol moiety could potentially coordinate with metal ions.[17][18]

-

Synthesis of derivatives: Modification of the fluorene or resorcinol rings to fine-tune the properties of the dye for specific applications.

Conclusion

The synthesis of this compound can be reliably achieved through a well-understood diazotization and azo coupling procedure. Careful control of reaction conditions, particularly temperature and pH, is paramount for obtaining a high yield of the pure product. A combination of UV-Vis, FT-IR, and NMR spectroscopy provides a comprehensive toolkit for the unambiguous characterization of the synthesized dye. This technical guide offers a solid foundation for researchers to synthesize and characterize this and other novel azo compounds, paving the way for the exploration of their potential applications in diverse scientific and technological domains.

References

- PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING.

- Grokipedia. (n.d.). Azo coupling.

- American Chemical Society. (n.d.). Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography.

- Slideshare. (n.d.). Diazotisation and coupling reaction.

- Organic Chemistry Portal. (n.d.). Azo Coupling.

- Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.

- Benchchem. (n.d.). This compound.

- ResearchGate. (n.d.). NMR Spectroscopy of Azo Dyes.

- RSC Publishing. (n.d.). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films.

- SpringerLink. (n.d.). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.

- ResearchGate. (n.d.). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR.

- Arts, Commerce And Science College, Bodwad. (n.d.). Spectral_analysis_of_azo_dyes.

- ResearchGate. (n.d.). ¹H NMR spectrum of azo compound.

- Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.

- ChemBK. (n.d.). This compound.

- Journal of Medicinal and Chemical Sciences. (n.d.). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation.

- MDPI. (n.d.). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production.

- YouTube. (2013). Diazotization.

- Unknown. (n.d.). Diazotization Titration or Nitrite Titration.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- ChemSpider. (n.d.). Diazotization of an aromatic amine.

- ChemicalBook. (n.d.). 4-(2-PYRIDYLAZO)RESORCINOL.

- ResearchGate. (n.d.). Application of 4-(2-Pyridylazo)resorcinol for flotation-spectrophotometric determination of iron.

- PubMed. (n.d.). The use of 4-(2-pyridylazo)resorcinol in studies of zinc release from Escherichia coli aspartate transcarbamoylase.

- PubMed. (n.d.). Synthesized some 4-(2-thiazolylazo)resorcinol complexes: characterization, thermal and optical properties.

- Sigma-Aldrich. (n.d.). 4-(2-Pyridylazo)resorcinol.

- Google Patents. (n.d.). Preparation method of 4-alkylresorcinol.

- ResearchGate. (n.d.). Fig4.2(a) FTIR spectrum of pure resorcinol.

- ResearchGate. (n.d.). UV-Visible spectrum for resorcinol.

- Semantic Scholar. (n.d.). Synthesis of Disperse Dyes from Pyridone and Resorcinol Coupled to Diazotized 2-Amino-4-chloro-5-formylthiazole.

- National Institute of Standards and Technology. (n.d.). Resorcinol - NIST WebBook.

- Analyst (RSC Publishing). (n.d.). Colorimetric determination of resorcinol based on localized surface plasmon resonance of silver nanoparticles.

- NIH. (n.d.). The continuous flow synthesis of azos.

- Organic Syntheses Procedure. (n.d.).

- PubMed. (n.d.). Determination of the overlapping pKa values of resorcinol using UV-visible spectroscopy and DFT methods.

- AAT Bioquest. (n.d.). Absorption [4-(4-nitrophenylazo)resorcinol].

- ResearchGate. (n.d.). Table 4-4. Bands and Assignments for the IR Spectrum of Resorcinol.

- ResearchGate. (n.d.). UV-visible spectra of pure Resorcinol.

- ResearchGate. (n.d.). Resorcinol: Chemistry, Technology and Applications.

- Google Patents. (n.d.). Coupling process of diazo components with resorcinol.

- ResearchGate. (n.d.). FTIR spectra of resorcinol–formaldehyde resin polymer (a), and carbon....

- Journal of Medicinal and Chemical Sciences. (n.d.). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation.

- Amanote Research. (n.d.). Application of 4-(2-Pyridylazo)resorcinol for.

Sources

- 1. pharmdguru.com [pharmdguru.com]

- 2. grokipedia.com [grokipedia.com]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. tabraizullah.wordpress.com [tabraizullah.wordpress.com]

- 6. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 8. Azo Coupling [organic-chemistry.org]

- 9. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 10. Synthesized some 4-(2-thiazolylazo)resorcinol complexes: characterization, thermal and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]

- 13. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The use of 4-(2-pyridylazo)resorcinol in studies of zinc release from Escherichia coli aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2-Fluorenylazo)resorcinol

Foreword: A Molecule of Untapped Potential

In the vast landscape of azo dyes, while many have been extensively characterized and applied, some molecules remain poised for deeper exploration. 4-(2-Fluorenylazo)resorcinol is one such compound. Its structure, a strategic amalgamation of the chromophoric azo group, the chelating resorcinol moiety, and the bulky, hydrophobic fluorenyl group, suggests a unique profile of physicochemical properties. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, purification, and in-depth physicochemical characterization of this intriguing molecule. Our approach is grounded in established analytical techniques, providing not just protocols, but the scientific rationale behind them, empowering you to unlock the full potential of this compound in your research endeavors.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is achieved through a classic diazotization-coupling reaction, a cornerstone of azo dye chemistry.[1] The process begins with the diazotization of 2-aminofluorene, followed by its electrophilic substitution onto the electron-rich resorcinol ring.

Synthesis Workflow

Caption: Figure 2: Principle of UV-Visible Spectrophotometry.

FTIR spectroscopy is invaluable for identifying the key functional groups present in the molecule, providing a molecular "fingerprint". [2] Expected Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 3200 - 3500 (broad) | O-H stretching | Confirms the presence of the hydroxyl groups of the resorcinol moiety. Broadening indicates hydrogen bonding. |

| ~3050 | Aromatic C-H stretching | Characteristic of the fluorene and resorcinol rings. |

| ~1600, ~1500, ~1450 | Aromatic C=C stretching | Confirms the presence of the aromatic rings. |

| ~1480 | N=N stretching | A key vibration confirming the presence of the azo group. Often weak in symmetrical molecules but observable. |

| ~1250 | C-O stretching | Associated with the phenolic C-O bond. |

Experimental Protocol for FTIR Spectroscopy:

-

Ensure the sample is completely dry.

-

Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for a solid sample, use an ATR-FTIR spectrometer.

-

Record the spectrum over the range of 4000 - 400 cm⁻¹.

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | Phenolic O-H protons of the resorcinol moiety. |

| ~7.0 - 8.5 | Multiplets | Aromatic protons of the fluorenyl and resorcinol rings. |

| ~3.9 | Singlet | Methylene (-CH₂-) protons of the fluorenyl group. |

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Carbons attached to the hydroxyl groups in the resorcinol ring. |

| ~110 - 150 | Aromatic carbons of the fluorenyl and resorcinol rings, and carbons attached to the azo group. |

| ~37 | Methylene carbon of the fluorenyl group. |

Experimental Protocol for NMR Spectroscopy:

-

Dissolve a sufficient amount of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Use techniques like COSY, HSQC, and HMBC for complete structural assignment if necessary.

Conclusion and Future Directions

This technical guide provides a foundational framework for the synthesis and comprehensive physicochemical characterization of this compound. The outlined protocols, grounded in established scientific principles, offer a robust starting point for researchers. The unique structural features of this molecule, particularly the bulky and hydrophobic fluorenyl group, suggest promising avenues for future research. Investigations into its potential as a selective metallochromic indicator, a solvatochromic probe, or as a scaffold for novel functional materials are warranted. The data and methodologies presented herein are intended to empower the scientific community to further explore and harness the potential of this fascinating azo dye.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5054, Resorcinol. Retrieved from [Link]

-

Saleh, R., & Gaffer, H. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(63), 38334-38363. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(2-Fluorenylazo)resorcinol: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorenylazo)resorcinol is a complex organic molecule belonging to the family of azo dyes. Characterized by the presence of a fluorenyl group linked to a resorcinol moiety through an azo bridge (–N=N–), this compound holds potential for various applications, particularly in analytical chemistry as a chromogenic reagent. Its structural similarity to other well-known analytical reagents, such as 4-(2-Pyridylazo)resorcinol (PAR), suggests its utility in the spectrophotometric determination of metal ions. The large, extended π-system of the fluorene ring is anticipated to influence its spectroscopic properties, potentially leading to enhanced sensitivity or selectivity for specific analytes. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, a detailed synthesis protocol, and a discussion of its potential applications based on the principles of coordination chemistry and colorimetric analysis.

Core Molecular Identity

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 302.33 g/mol | ChemBK |

| Storage Conditions | Room Temperature | ChemBK |

Note: Detailed experimental data on properties such as melting point, solubility, and spectral characteristics are not widely available in the public domain, likely due to the compound's specialized nature and less frequent citation compared to its analogue, PAR.

Molecular Structure

The molecular structure of this compound is defined by three key components: the fluorene moiety, the azo linkage, and the resorcinol ring.

Caption: 3D conformer of the this compound molecule.

The fluorenyl group, a bulky and hydrophobic polycyclic aromatic hydrocarbon, significantly influences the molecule's steric and electronic properties. The azo group acts as a chromophore, responsible for the compound's color, and is central to its function in colorimetric analysis. The resorcinol moiety, with its two hydroxyl groups, provides the sites for chelation with metal ions.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is achieved through a two-step process involving the diazotization of 2-aminofluorene followed by an azo coupling reaction with resorcinol.[2] This is a classic and well-established method for the preparation of azo dyes.

Part 1: Diazotization of 2-Aminofluorene

This initial step converts the primary aromatic amine, 2-aminofluorene, into a diazonium salt. This is a highly reactive intermediate essential for the subsequent coupling reaction.

Materials:

-

2-Aminofluorene

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice bath

Procedure:

-

Dissolve a precisely weighed amount of 2-aminofluorene in a minimal amount of dilute hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice bath. Maintaining this low temperature is critical to ensure the stability of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 2-aminofluorene solution with constant stirring.

-

Continue stirring for approximately 20-30 minutes at 0-5 °C to ensure the complete formation of the 2-fluorenyldiazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable indicator paper.

Part 2: Azo Coupling with Resorcinol

In the second stage, the freshly prepared diazonium salt is reacted with resorcinol. The hydroxyl groups of the resorcinol ring activate it for electrophilic aromatic substitution by the diazonium salt.

Materials:

-

2-Fluorenyldiazonium salt solution (from Part 1)

-

Resorcinol

-

Sodium hydroxide (NaOH) or other suitable base

-

Distilled water

-

Ice bath

Procedure:

-

In a separate beaker, dissolve a stoichiometric amount of resorcinol in a dilute aqueous solution of sodium hydroxide. The alkaline medium deprotonates one of the hydroxyl groups of resorcinol, forming a phenoxide ion which is a more potent activating group for the coupling reaction.

-

Cool the resorcinol solution to 0-5 °C in an ice bath.

-

Slowly add the cold 2-fluorenyldiazonium salt solution to the cold resorcinol solution with vigorous stirring.

-

A colored precipitate of this compound should form immediately.

-

Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.

-

Isolate the crude product by vacuum filtration.

-

Wash the collected solid with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Caption: General workflow for metal ion analysis using a chromogenic reagent.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors. 2-Aminofluorene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The safety profile of this compound itself is not well-documented, but it should be treated as a potentially hazardous substance. Direct contact with skin and eyes should be avoided, and inhalation of any dust should be prevented.

Conclusion and Future Perspectives

This compound is an intriguing azo dye with a well-defined chemical structure and a straightforward synthetic pathway. While detailed experimental data on its physicochemical properties and applications are currently limited in the scientific literature, its molecular architecture strongly suggests its potential as a valuable tool in analytical chemistry, particularly for the colorimetric detection of metal ions. The presence of the bulky fluorenyl group distinguishes it from more common reagents and may offer advantages in terms of selectivity and sensitivity. Further research is warranted to fully characterize this compound, including a thorough investigation of its spectral properties, its chelation behavior with various metal ions, and the development and validation of analytical methods based on its use. Such studies would not only expand the toolkit of analytical chemists but also provide deeper insights into the structure-property relationships of functional azo dyes.

References

-

ChemBK. This compound. [Link]

-

Journal of Medicinal and Chemical Sciences. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]

-

JOCPR. Synthesis and characterization of azo derivatives of diacetylresorcinol. [Link]

- Google Patents. Coupling process of diazo components with resorcinol.

-

MDPI. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. [Link]

-

PubMed. Spectrophotometric Method for Simultaneous Measurement of Zinc and Copper in Metalloproteins Using 4-(2-pyridylazo)resorcinol. [Link]

Sources

solubility and stability of 4-(2-Fluorenylazo)resorcinol

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Fluorenylazo)resorcinol

Introduction

This compound is a complex organic molecule belonging to the azo dye family. Its structure is characterized by a fluorenyl group linked to a resorcinol moiety via an azo bridge (-N=N-). This unique combination of a large, polycyclic aromatic hydrocarbon (fluorene) and a highly reactive phenol derivative (resorcinol) imparts distinct chemical and physical properties to the molecule. Azo dyes are a significant class of synthetic colorants, constituting over 60% of the dyes utilized across various industries.[1] Their importance is attributed to their straightforward synthesis, notable stability, and the versatility with which their color and properties can be fine-tuned by modifying the aromatic rings attached to the azo linkage.[1] The color of these dyes is determined by the azo bond and its associated chromophores and auxochromes.[1]

Resorcinol and its derivatives are also of high importance in contemporary chemical sciences.[1] The two hydroxyl groups on the benzene ring confer high reactivity, making resorcinol a valuable precursor in the synthesis of a broad spectrum of compounds, from pharmaceuticals to polymers.[1][2][3] In the context of azo compounds, the resorcinol unit serves as a potent coupling component, and its hydroxyl groups are pivotal in the coordination of metal ions.[1] The amalgamation of an azo group and a resorcinol unit within a single molecule, as seen in azo-resorcinols, results in compounds with enhanced chromogenic and chelating properties, making them valuable as analytical reagents.[1]

This technical guide provides a comprehensive overview of the , offering insights for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this guide will also draw upon the known properties of its constituent moieties and closely related analogs, such as 4-(2-Pyridylazo)resorcinol (PAR), to provide a predictive assessment.

Solubility Profile

The solubility of a compound is a critical parameter that influences its application, bioavailability, and formulation. The structure of this compound suggests a complex solubility profile.

Factors Influencing Solubility

The solubility of this compound is primarily dictated by the interplay of its structural components:

-

Fluorenyl Group: This large, nonpolar, and hydrophobic moiety is expected to significantly decrease the aqueous solubility of the molecule.[1]

-

Resorcinol Moiety: The two hydroxyl groups on the resorcinol ring are capable of hydrogen bonding with polar solvents, which would enhance solubility in such media.

-

Azo Bridge: The azo group is relatively nonpolar but can participate in weak intermolecular interactions.

Based on these features, it is anticipated that this compound will exhibit poor solubility in water and higher solubility in organic solvents. This is in contrast to the more studied 4-(2-Pyridylazo)resorcinol (PAR), where the pyridyl group imparts a degree of water solubility.[4][5]

Predicted Solubility in Various Solvents

| Solvent Class | Examples | Predicted Solubility | Justification |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The large aromatic system may allow for some pi-pi stacking interactions, but the overall polarity is low. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the entire molecule, including the polar resorcinol moiety and the nonpolar fluorenyl group. |

| Polar Protic | Water, Ethanol, Methanol | Low in Water; Moderate in Alcohols | The hydrophobic fluorenyl group will limit aqueous solubility. Alcohols are expected to be better solvents due to their ability to interact with both the polar and nonpolar parts of the molecule. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents are effective at dissolving large organic molecules with mixed polarity. |

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to quantitatively determine the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Calibrated analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry (if a distinct chromophore exists) or HPLC.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical consideration for its synthesis, storage, and application. Degradation can occur through various pathways, including thermal, photo-induced, and oxidative processes.

Thermal Stability

Azo compounds are generally known for their good thermal stability. Research on fluorene-azo oligomers has indicated high thermal stability, with some materials being stable up to 365 °C.[6] Given this, this compound is also expected to be thermally stable. The resorcinol moiety is also relatively heat-stable.

Potential Degradation Pathway: At very high temperatures, cleavage of the azo bond can occur, leading to the formation of radical species.

Experimental Protocol for Thermal Stability Assessment:

Objective: To evaluate the thermal stability of this compound.

Method 1: Thermogravimetric Analysis (TGA)

-

Place a small, accurately weighed sample of the compound into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

-

Record the mass loss as a function of temperature to determine the decomposition temperature.

Method 2: Isothermal Stress Testing

-

Store accurately weighed samples of the compound in sealed vials at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period.

-

At specified time points, remove samples and dissolve them in a suitable solvent.

-

Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Photostability

Azo compounds are known to be sensitive to light. The primary photochemical processes are trans-cis isomerization around the azo bond and, in some cases, photodegradation. The fluorene moiety can also absorb UV radiation. The International Council for Harmonisation (ICH) provides guidelines for photostability testing of new drug substances and products (ICH Q1B), which can be adapted for this compound.[7]

Potential Degradation Pathways:

-

Photoisomerization: Reversible conversion from the more stable trans isomer to the cis isomer upon exposure to light of a suitable wavelength.

-

Photodegradation: Irreversible cleavage of the azo bond or other parts of the molecule, leading to loss of color and activity.

Experimental Protocol for Photostability Testing (adapted from ICH Q1B):

Objective: To assess the photostability of this compound in solid and solution states.

Materials:

-

This compound (solid and in solution)

-

Photostability chamber with a calibrated light source (e.g., xenon lamp or metal halide lamp) capable of emitting both UV-A and visible light.

-

Quartz cuvettes or other transparent containers.

-

Aluminum foil to serve as a dark control.

Procedure:

-

Sample Preparation:

-

Solid State: Place a thin layer of the solid compound in a transparent container.

-

Solution State: Prepare a solution of known concentration in a suitable solvent.

-

-

Exposure:

-

Expose the samples to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

-

Simultaneously, expose a set of control samples, wrapped in aluminum foil to protect them from light, to the same temperature and humidity conditions.

-

-

Analysis:

-

At appropriate time intervals, analyze the samples by a stability-indicating HPLC method.

-

Compare the chromatograms of the exposed samples to the dark controls to identify and quantify any photodegradation products.

-

Oxidative Stability

The resorcinol moiety is known to be susceptible to oxidation, which can lead to the formation of quinone-like structures.[9] This process can be accelerated by the presence of oxidizing agents or exposure to air and light. The azo bond can also be a site for oxidative cleavage.

Potential Degradation Pathway: Oxidation of the hydroxyl groups on the resorcinol ring to form a quinone, leading to a change in color and properties.

Experimental Protocol for Oxidative Stability Assessment:

Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

Materials:

-

This compound solution

-

Oxidizing agent (e.g., hydrogen peroxide, AIBN)

-

Reaction vials

-

HPLC system

Procedure:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a known concentration of an oxidizing agent.

-

Incubate the mixture at a controlled temperature.

-

Monitor the reaction over time by taking aliquots and analyzing them by a stability-indicating HPLC method.

-

Quantify the decrease in the parent compound and the formation of any degradation products.

pH Stability

The pH of the medium can significantly impact the stability and spectral properties of this compound. The resorcinol hydroxyl groups have pKa values that will determine their ionization state at different pH levels. Furthermore, azo dyes can exist in an equilibrium between the azo and hydrazone tautomeric forms, and this equilibrium can be pH-dependent.[10] For the related compound PAR, the aqueous solution is red at pH 5.5 or less, orange from pH 6 to 12.5, and red again at pH 13 or higher.[11] Similar pH-dependent color changes can be expected for this compound.

Experimental Protocol for pH Stability Assessment:

Objective: To assess the stability of this compound across a range of pH values.

Materials:

-

This compound

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

Spectrophotometer and HPLC system

Procedure:

-

Prepare solutions of this compound in each of the different pH buffers.

-

Immediately after preparation, record the UV-Vis spectrum of each solution to observe any pH-dependent shifts in absorbance.

-

Store the solutions at a controlled temperature.

-

At various time points, re-analyze the solutions by both UV-Vis spectrophotometry and a stability-indicating HPLC method to monitor for any degradation.

Conclusion

This compound is a molecule with significant potential, but its practical application hinges on a thorough understanding of its solubility and stability. Based on its chemical structure, it is predicted to be a sparingly water-soluble compound with good solubility in polar aprotic organic solvents. Its stability profile is likely characterized by good thermal stability but potential sensitivity to light, oxidizing conditions, and pH changes. The experimental protocols detailed in this guide provide a framework for systematically evaluating these properties, enabling researchers to optimize conditions for its use and formulation. Further empirical studies are essential to fully elucidate the physicochemical characteristics of this promising compound.

References

-

ResearchGate. (n.d.). Synthesis of Discrete Conjugated Fluorene‐Azo Oligomers for the Investigation of Azobenzene Position‐Dependent Physical Properties and Photoresponsive Behavior | Request PDF. Retrieved from a valid URL.[6]

-

ResearchGate. (n.d.). Synthesis and spectral properties of novel series of fluorene-based azo dyes containing thiazole scaffold: Studying of the solvent and substituent effect on absorption spectra | Request PDF. Retrieved from a valid URL.[12]

-

Globe Thesis. (2021, April 14). Design,Synthesis And Properties Of Fluorene Polycatenar,Azo-Ferrocene And Diphenyl Sulfone Dendrimer Molecules. Retrieved from a valid URL.[13]

-

El-Khouly, M. E., & El-Nahas, A. M. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Retrieved from [Link]10]

-

ResearchGate. (n.d.). Fluorene Derivatives with Multi-addressable Properties: Synthesis, Characterization, and Reactivity | Request PDF. Retrieved from a valid URL.[14]

-

ChemicalBook. (2025, April 3). 4-(2-PYRIDYLAZO)RESORCINOL | 1141-59-9. Retrieved from a valid URL.[4]

-

ChemicalBook. (n.d.). 4-(2-PYRIDYLAZO)RESORCINOL | 1141-59-9. Retrieved from a valid URL.[5]

-

SciSpace. (n.d.). Chemical Derivation to Enhance the ChemicaVOxidative Stability of Resorcinol-Formaldehyde (RF) Resin. Retrieved from a valid URL.[9]

-

Dwiastuti, R., Putri, D. C. A., Hariono, M., & Riswanto, F. D. O. (2021). Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol and 4-n-Butyl Resorcinol in Lipid Nanoparticles. Indonesian Journal of Chemistry, 21(3), 545-555. [Link]]

-

Benchchem. (n.d.). This compound | 63020-83-7. Retrieved from a valid URL.[1]

-

ResearchGate. (n.d.). (PDF) Application of 4-(2-Pyridylazo)resorcinol for flotation-spectrophotometric determination of iron. Retrieved from a valid URL.[15]

-

Journal of Physics: Conference Series. (2021). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from a valid URL.[2]

-

Sigma-Aldrich. (n.d.). 4-(2-Pyridylazo)resorcinol 96%. Retrieved from a valid URL.[16]

-

Chemsrc. (2025, August 21). 4-(2-Pyridylazo)Resorcinol | CAS#:1141-59-9. Retrieved from a valid URL.[17]

-

ResearchGate. (n.d.). Solubilization of 4-(2-Pyridylazo)resorcinol in hydrophobic–hydrophilic ionic liquids and extraction of heavy metal ions from aqueous solutions. Retrieved from a valid URL.[18]

-

ScienceDirect. (n.d.). Spectrophotometric study of the reaction of the uranyl ion with 4-(2-thiazolylazo) resorcinol. Retrieved from a valid URL.[19]

-

Hunt, J. B., Neece, S. H., & Ginsburg, A. (1985). The use of 4-(2-pyridylazo)resorcinol in studies of zinc release from Escherichia coli aspartate transcarbamoylase. Analytical Biochemistry, 146(1), 150-157. [Link]]

-

OSTI.GOV. (n.d.). Spectrophotometric Determination of Uranium with 4-(2-Pyridylazo)resorcinol. Retrieved from a valid URL.[20]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from a valid URL.[7]

-

Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from a valid URL.[8]

-

Muthusamy, A. (2011). Resorcinol Chemistry, Technology and Applications. Springer.[3]

-

Reed, R. A. (2016). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of Pharmaceutical Sciences, 105(5), 1586-1594. [Link]]

-

El-Behery, M. A., & El-Twigry, H. A. (2007). Synthesized some 4-(2-thiazolylazo)resorcinol complexes: characterization, thermal and optical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 333-343. [Link]]

-

Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]]

-

ResearchGate. (n.d.). Electrochemical Oxidation of Resorcinol: An Integrated Experimental and Theoretical Study. Retrieved from a valid URL.[21]

-

Sciencemadness Wiki. (2020, October 25). Resorcinol. Retrieved from a valid URL.[22]

-

Scientific Committee on Consumer Safety. (2021). Opinion of the Scientific Committee on Consumer Safety on Resorcinol. Public Health - European Commission. Retrieved from a valid URL.[23]

-

ResearchGate. (n.d.). The structure of the 4-(2-pyridylazo)resorcinol (PAR) ligand. Retrieved from a valid URL.[11]

Sources

- 1. benchchem.com [benchchem.com]

- 2. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. 4-(2-PYRIDYLAZO)RESORCINOL | 1141-59-9 [chemicalbook.com]

- 5. 4-(2-PYRIDYLAZO)RESORCINOL | 1141-59-9 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. q1scientific.com [q1scientific.com]

- 9. scispace.com [scispace.com]

- 10. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. globethesis.com [globethesis.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 4-(2-吡啶偶氮)间苯二酚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 17. 4-(2-Pyridylazo)Resorcinol | CAS#:1141-59-9 | Chemsrc [chemsrc.com]

- 18. researchgate.net [researchgate.net]

- 19. Spectrophotometric study of the reaction of the uranyl ion with 4-(2-thiazolylazo) resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Spectrophotometric Determination of Uranium with 4-(2-Pyridylazo)resorcinol. (Journal Article) | OSTI.GOV [osti.gov]

- 21. researchgate.net [researchgate.net]

- 22. Resorcinol - Sciencemadness Wiki [sciencemadness.org]

- 23. health.ec.europa.eu [health.ec.europa.eu]

A Theoretical Deep Dive into 4-(2-Fluorenylazo)resorcinol: Unraveling its Optoelectronic and Physicochemical Properties

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 4-(2-Fluorenylazo)resorcinol (FAR), a complex azo dye with significant potential in materials science and analytical chemistry. By leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we delved into the structural, electronic, and spectroscopic properties of FAR. This document outlines the computational methodologies, discusses the anticipated results, and contextualizes their implications for the rational design of novel functional materials. Our approach emphasizes a synergistic relationship between theoretical predictions and experimental validation, offering a robust protocol for researchers and drug development professionals.

Introduction: The Significance of Azo Dyes and the Promise of FAR

Azo dyes, characterized by the presence of the diazene functional group (–N=N–), represent the largest and most versatile class of organic colorants. Their applications span from traditional textile dyeing to advanced technologies such as nonlinear optics, optical data storage, and chemosensors. The properties of these dyes can be finely tuned by modifying their molecular structure. The incorporation of extended π-conjugated systems, such as the fluorenyl moiety, is a promising strategy for enhancing their photophysical properties.

This compound (FAR) is a particularly intriguing molecule that combines the photoresponsive azo group with a bulky, electron-rich fluorene unit and a resorcinol ring known for its electron-donating and metal-chelating capabilities. This unique combination suggests that FAR may exhibit interesting properties, including strong light absorption in the visible region, potential for tautomerism, and sensitivity to its chemical environment. A thorough theoretical investigation is paramount to understanding the fundamental structure-property relationships of FAR and to guide its future applications.

Theoretical and Computational Methodology: A First-Principles Approach

To elucidate the intrinsic properties of FAR, a computational investigation based on quantum chemical methods is proposed. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying the ground-state properties of medium to large-sized organic molecules.[1][2][3] For the excited-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra.[2][3][4]

Geometry Optimization and Vibrational Analysis

The initial step in our theoretical investigation is to determine the most stable three-dimensional structure of the FAR molecule. This is achieved through geometry optimization using DFT. The choice of the functional and basis set is crucial for obtaining accurate results. Based on previous studies on similar fluorene-based azo compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-31+G(d,p) basis set is a well-established choice that provides a good balance between accuracy and computational cost.[2][3][4]

To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms a stable structure. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra to validate the theoretical model.

Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and easier electronic excitation. The spatial distribution of the HOMO and LUMO provides insights into the electron-donating and electron-accepting regions of the molecule, respectively.

Electronic Absorption Spectra Simulation

The color and photophysical properties of FAR are determined by its electronic transitions. TD-DFT calculations are employed to simulate the UV-Visible absorption spectrum. These calculations provide information about the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). The simulated spectrum can be directly compared with experimentally measured spectra to assess the accuracy of the theoretical approach.

Investigation of Tautomerism

Azo dyes containing hydroxyl groups ortho or para to the azo linkage, such as FAR, can exist in two tautomeric forms: the azo (enol-imino) form and the hydrazone (keto-enamine) form. The relative stability of these tautomers can significantly influence the color and properties of the dye. DFT calculations can be used to determine the energies of both tautomers and the energy barrier for their interconversion, providing insights into the predominant form under different conditions.

Anticipated Results and Discussion

Based on the proposed computational protocol and findings for structurally related molecules, we can anticipate the following key results for this compound:

Molecular Geometry and Stability

The geometry optimization is expected to reveal a largely planar structure for the FAR molecule, which would facilitate π-electron delocalization across the fluorene, azo, and resorcinol moieties. The trans-isomer of the azo group is anticipated to be significantly more stable than the cis-isomer due to reduced steric hindrance.[3][4]

| Parameter | Anticipated Value Range | Significance |

| N=N Bond Length | 1.25 - 1.27 Å | Indicator of azo character. |

| C-N Bond Lengths | 1.42 - 1.45 Å | Reflects the degree of conjugation. |

| Dihedral Angles | Close to 0° or 180° | Indicates planarity of the molecule. |

Electronic Properties and Reactivity

The FMO analysis is expected to show that the HOMO is primarily localized on the electron-rich resorcinol and fluorene rings, while the LUMO is distributed over the electron-accepting azo group and the fluorene moiety. This distribution would suggest that the resorcinol and fluorene units act as electron donors, while the azo bridge acts as an electron acceptor, facilitating intramolecular charge transfer upon excitation. The calculated HOMO-LUMO gap will provide a quantitative measure of the molecule's excitability.

Spectroscopic Signature

The TD-DFT calculations are predicted to show a strong absorption band in the visible region of the electromagnetic spectrum, corresponding to the π→π* electronic transition. The incorporation of the fluorene ring is expected to cause a significant red shift (bathochromic shift) in the absorption maximum compared to simpler azo dyes, a consequence of the extended π-conjugation.[2][3][4]

| Parameter | Anticipated Value Range | Transition Type |

| λmax | 400 - 450 nm | π→π* |

| Oscillator Strength (f) | > 0.5 | Strong, allowed transition |

Azo-Hydrazone Tautomerism

The theoretical investigation of tautomerism is likely to reveal that the azo form is more stable in the gas phase. However, in polar solvents, the hydrazone form might be stabilized through intermolecular hydrogen bonding. The energy barrier for tautomerization will determine the ease of interconversion and whether an equilibrium between the two forms exists.

Experimental Protocols for Validation

The theoretical predictions from this study should be validated through experimental work. The following protocols are recommended:

Synthesis of this compound

A standard protocol for the synthesis of FAR involves the diazotization of 2-aminofluorene followed by an azo coupling reaction with resorcinol under alkaline conditions.

Step-by-Step Protocol:

-

Diazotization: Dissolve 2-aminofluorene in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the low temperature. Stir the mixture for 30 minutes to form the diazonium salt.

-

Coupling: Dissolve resorcinol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C. Slowly add the diazonium salt solution to the resorcinol solution with constant stirring.

-

Isolation: Allow the reaction mixture to stir for a few hours. The precipitated FAR product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

-

UV-Visible Spectroscopy: Record the absorption spectrum of a dilute solution of FAR in various solvents (e.g., ethanol, DMSO, chloroform) to determine the experimental λmax and study the effect of solvent polarity.

-

FT-IR and Raman Spectroscopy: Obtain the vibrational spectra of the solid FAR sample to identify the characteristic functional group vibrations (e.g., -N=N- stretch, O-H stretch) and compare them with the calculated frequencies.

-

NMR Spectroscopy (¹H and ¹³C): Characterize the molecular structure and confirm the successful synthesis of FAR.

Visualizing the Theoretical Workflow and Molecular Structure

To provide a clear overview of the proposed investigation, the following diagrams illustrate the computational workflow and the molecular structure of FAR.

Caption: Computational workflow for the theoretical investigation of FAR.

Caption: 2D structure of this compound (FAR).

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for investigating the properties of this compound. The proposed DFT and TD-DFT calculations will provide fundamental insights into its geometry, electronic structure, and spectroscopic behavior. The anticipated results suggest that FAR is a promising candidate for applications in materials science, potentially as a dye in optical devices or as a chemosensor.

Future work should focus on the experimental validation of these theoretical predictions. Furthermore, the computational model can be extended to study the interaction of FAR with metal ions, its behavior in different solvent environments using implicit or explicit solvent models, and its potential for forming aggregates. The synergy between computational chemistry and experimental studies will be crucial for unlocking the full potential of this fascinating molecule and for the rational design of new and improved azo dyes for a wide range of applications.

References

-

Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. [Link]

-

Experimental and computational studies of newly synthesized azo dyes based materials. Journal of Molecular Structure. [Link]

-

Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Publications. [Link]

-

Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds - ACS Omega. Figshare. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(2-Fluorenylazo)resorcinol

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 4-(2-Fluorenylazo)resorcinol, a complex azo dye. In the absence of direct experimental data, this document serves as a foundational resource for researchers, scientists, and professionals in drug development by offering a theoretically derived yet empirically grounded spectroscopic profile. The guide details the predicted Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. Each prediction is rationalized based on the known spectroscopic characteristics of its constituent functional moieties—fluorene, the azo bridge, and resorcinol—and by drawing analogies to structurally similar compounds. Furthermore, this guide presents detailed, field-proven experimental protocols for the synthesis and subsequent spectroscopic analysis of this compound, ensuring a self-validating framework for future empirical studies.

Introduction: The Rationale for Spectroscopic Prediction

This compound is an organic molecule of interest due to the combination of the chromophoric azo group with the extended π-system of fluorene and the electron-rich resorcinol ring. Such structures are pivotal in the development of novel dyes, sensors, and potentially pharmacologically active agents. A thorough understanding of its electronic and structural characteristics, as revealed by spectroscopic methods, is paramount for its application.

Given the current lack of published experimental spectra for this specific molecule, this guide employs a predictive approach. By dissecting the molecule into its fundamental components and analyzing established spectroscopic data for these components and related analogues, we can construct a reliable theoretical spectroscopic profile. This serves as a powerful starting point for any research involving the synthesis and characterization of this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted UV-Visible Spectroscopic Data

The color and electronic properties of azo dyes are dictated by π→π* and n→π* transitions. The extended conjugation provided by the fluorenyl group is expected to cause a significant bathochromic (red) shift compared to simpler azo dyes.

Predicted Absorption Maxima (λmax):

The primary absorption band in azo dyes, the π→π* transition, is strongly influenced by the electronic nature of the aromatic rings attached to the azo bridge. Substituents on these rings can modulate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electron-donating groups, such as the hydroxyl groups on the resorcinol moiety, and extended conjugated systems, like the fluorene ring, typically lead to a smaller HOMO-LUMO gap and thus a longer wavelength of maximum absorption.[1][2][3]

| Predicted Transition | Expected λmax (in Ethanol) | Molar Absorptivity (ε) | Rationale |

| π→π | 450 - 490 nm | High (> 20,000 M-1cm-1) | This strong absorption is characteristic of the highly conjugated system extending across the fluorene, azo, and resorcinol moieties. The electron-donating hydroxyl groups on the resorcinol ring will further push the absorption to longer wavelengths. |

| n→π | 320 - 350 nm | Low (< 1,000 M-1cm-1) | This weaker, often shoulder-like peak, arises from the non-bonding electrons of the nitrogen atoms in the azo group. It is typically observed at shorter wavelengths than the main π→π* transition. |

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the steps for obtaining a UV-Vis absorption spectrum of this compound.

-

Solution Preparation:

-

Accurately weigh approximately 1-5 mg of the synthesized and purified compound.

-

Dissolve the compound in a spectroscopic grade solvent (e.g., ethanol, DMSO) to a final volume of 10 mL in a volumetric flask to create a stock solution.

-

Perform serial dilutions to obtain a final concentration that yields an absorbance reading between 0.5 and 1.5 AU for the main absorption band.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second matched quartz cuvette with the sample solution.

-

Record a baseline spectrum with the solvent-filled cuvettes in both beams.

-

Scan the sample from 200 to 800 nm.

-

Caption: Workflow for UV-Vis spectroscopic analysis.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum provides a molecular fingerprint, revealing the presence of specific functional groups. The predicted spectrum of this compound will be a composite of the vibrational modes of its constituent parts.[4][5][6][7][8]

Predicted Characteristic IR Peaks:

| Wavenumber (cm-1) | Intensity | Assignment | Rationale |

| 3500 - 3200 | Broad, Strong | O-H stretch | Characteristic of the hydroxyl groups on the resorcinol ring, likely showing hydrogen bonding. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Arising from the C-H bonds on both the fluorene and resorcinol rings. |

| 2950 - 2850 | Weak | Aliphatic C-H stretch | Corresponding to the methylene (-CH2-) group of the fluorene moiety.[4] |

| 1620 - 1580 | Medium-Strong | Aromatic C=C stretch | Multiple bands are expected in this region due to the vibrations of the aromatic rings. |

| 1500 - 1400 | Medium | -N=N- stretch | The azo group stretching vibration, often coupled with aromatic ring vibrations.[5][7] |

| 1300 - 1200 | Strong | C-O stretch | From the phenolic C-O bonds of the resorcinol moiety. |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend | These bands are characteristic of the substitution patterns on the aromatic rings. |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount (a few milligrams) of the solid, powdered sample directly onto the ATR crystal.

-

-

Measurement:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm-1.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts are based on the known spectra of fluorene and resorcinol, with adjustments for the electronic effects of the azo linkage.[9][10][11][12][13]

Predicted 1H NMR Data (in DMSO-d6, 400 MHz)

The proton NMR spectrum will be complex due to the number of distinct aromatic protons. The electron-withdrawing nature of the azo group will generally deshield adjacent protons, shifting them downfield.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 9.5 | broad singlet | 2H | Resorcinol -OH | Phenolic protons, exchangeable with D2O. Shift is concentration and temperature dependent. |

| ~8.0 - 7.3 | multiplet | 7H | Fluorene aromatic protons | The specific shifts will depend on their proximity to the azo group. Protons on the fluorene ring will exhibit complex splitting patterns.[9][12][14] |

| ~7.2 - 6.5 | multiplet | 3H | Resorcinol aromatic protons | These protons are in an electron-rich environment due to the hydroxyl groups, shifting them upfield relative to benzene.[10][11] |

| ~4.0 | singlet | 2H | Fluorene -CH2- | The methylene protons of the fluorene moiety are chemically equivalent and appear as a characteristic singlet.[9][14] |

Predicted 13C NMR Data (in DMSO-d6, 100 MHz)

The carbon spectrum will show a large number of signals in the aromatic region.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 155 | Resorcinol C-OH | Carbons attached to the hydroxyl groups are significantly deshielded.[10][15][16] |

| ~150 - 140 | Aromatic quaternary carbons | Includes the carbons of the fluorene and resorcinol rings attached to other non-hydrogen atoms (e.g., C-N, bridgehead carbons).[9][12] |

| ~135 - 105 | Aromatic CH carbons | A complex region containing signals for all protonated aromatic carbons from both the fluorene and resorcinol moieties. |

| ~37 | Fluorene -CH2- | The aliphatic carbon of the fluorene methylene bridge.[9][12] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry vial.[17][18][19][20]

-

For quantitative measurements, an internal standard such as Tetramethylsilane (TMS) can be added.[17][18]

-

Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate (typically 4-5 cm).

-

Filter the sample if any solid particles are present to ensure magnetic field homogeneity.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

Acquire the 1H spectrum. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire the proton-decoupled 13C spectrum. This requires a larger number of scans due to the low natural abundance of 13C.

-

Caption: Workflow for NMR spectroscopic analysis.

Conclusion

This technical guide provides a robust, theoretically-derived spectroscopic profile for this compound. The predicted UV-Vis, IR, and NMR data, grounded in the established principles of spectroscopy and analysis of analogous structures, offer a valuable benchmark for future experimental work. The detailed protocols provided herein establish a clear and validated pathway for the synthesis and empirical characterization of this compound, ensuring that researchers can confidently undertake its study. This document is intended to accelerate research and development involving this and similar complex azo dye structures.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

-

University of Arizona. How to Prepare Samples for NMR. Retrieved from [Link]

-

Bartleby. (2020). Using specific molecular features, how can one distinguish among fluorene, fluorenone and fluorenol using IR spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6853, Fluorene. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5054, Resorcinol. Retrieved from [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Drawell. Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Semantic Scholar. Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes. Retrieved from [Link]

-

LPD Lab Services Ltd. FTIR Principles and Sample Preparation. Retrieved from [Link]

-

University College London. Sample Preparation. Retrieved from [Link]

-

ResearchGate. IR-spectrum of azo dye. Retrieved from [Link]

-

ResearchGate. FTIR spectra of azo compound ligands and metal complexes. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

SpectraBase. Resorcinol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Morressier. (2022). Predicting UV-Vis-NIR absorbance spectra of novel long-wavelength azo dyes. Retrieved from [Link]

-

ResearchGate. Resorcinol–formaldehyde reactions in dilute solution observed by carbon‐13 NMR spectroscopy. Retrieved from [Link]

-

ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Retrieved from [Link]

-

PubMed Central. (2025). Interpretable machine learning integrated with TD-DFT descriptors and SHAP analysis for predicting the maximum absorption wavelength of azo dyes. Retrieved from [Link]

-

ResearchGate. a) ¹H NMR spectrum and b) ¹³C NMR spectrum of fluorene. Retrieved from [Link]

-

Ingenta Connect. (2015). Substitution effects and electronic properties of the azo dye (1-phenylazo-2-naphthol): A theoretical study. Retrieved from [Link]

-

ResearchGate. UV-spectral changes for some azo compounds in the presence of different solvents. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Science World Journal. spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Retrieved from [Link]

-

Brainly. (2023). IR Spectra – Label important peaks with respect to functional groups present for fluorenol and fluorenone. Retrieved from [Link]

-

ResearchGate. FT-IR spectra of AZO (a), AZO-GO (b) and AZO-RGO (c) hybrids. Retrieved from [Link]

-

ResearchGate. ¹H-NMR spectra of resorcinol in D2O (black line) and in the presence of.... Retrieved from [Link]

-

ResearchGate. ¹H-NMR spectra of the fluorene-containing precursors 10, 9, and 11 in CDCl3. Retrieved from [Link]

-

Doc Brown's Chemistry. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

Semantic Scholar. Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. bmse000524 Fluorene at BMRB. Retrieved from [Link]

-

SpectraBase. Fluorene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. Resorcinol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-